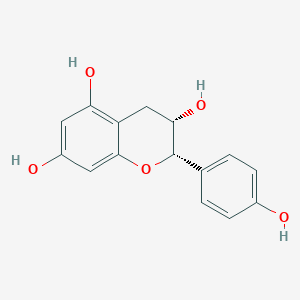

ent-Epiafzelechin

Description

Structure

3D Structure

Properties

CAS No. |

36801-69-1 |

|---|---|

Molecular Formula |

C15H14O5 |

Molecular Weight |

274.27 g/mol |

IUPAC Name |

(2S,3S)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol |

InChI |

InChI=1S/C15H14O5/c16-9-3-1-8(2-4-9)15-13(19)7-11-12(18)5-10(17)6-14(11)20-15/h1-6,13,15-19H,7H2/t13-,15-/m0/s1 |

InChI Key |

RSYUFYQTACJFML-ZFWWWQNUSA-N |

Isomeric SMILES |

C1[C@@H]([C@@H](OC2=CC(=CC(=C21)O)O)C3=CC=C(C=C3)O)O |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC=C(C=C3)O)O |

Origin of Product |

United States |

Chemical and Physical Properties

The fundamental chemical and physical properties of ent-epiafzelechin are summarized in the table below.

| Property | Value |

| IUPAC Name | (2S,3S)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol |

| Molecular Formula | C₁₅H₁₄O₅ |

| Molecular Weight | 274.27 g/mol |

| CAS Number | 36801-69-1 |

Natural Occurrence

Ent-epiafzelechin and its derivatives have been isolated from a variety of plant species. The table below lists some of the documented natural sources.

| Plant Species | Family | Part of Plant |

| Cassia javanica | Fabaceae | Leaves, Bark |

| Cassia fistula | Fabaceae | Pods |

| Prunus armeniaca (Apricot) | Rosaceae | Roots |

| Prunus persica (Peach) | Rosaceae | Roots |

| Spenceria ramalana | Rosaceae | Whole plant |

| Astilbe rivularis | Saxifragaceae | Rhizomes |

| Celastrus orbiculatus | Celastraceae | Aerial parts |

| Drynaria fortunei | Polypodiaceae | Rhizomes |

| Camellia sinensis (Tea) | Theaceae | Leaves |

Chemical Synthesis and Derivatization Strategies

Stereoselective Synthetic Approaches to ent-Epiafzelechin and its Isomers

The synthesis of enantiomerically pure flavan-3-ols is a key objective for chemists in this field. One notable approach to achieve this involves the stereoselective synthesis of (-)-epiafzelechin (B191172), an isomer of this compound, which utilizes a Sharpless asymmetric dihydroxylation as a key step. mdpi.com This reaction allows for the introduction of chirality with a high degree of enantiomeric excess. mdpi.com

Another powerful strategy for the stereoselective synthesis of flavan-3-ols involves the use of retro-chalcones. psu.edu This synthetic protocol is based on the transformation of retro-chalcones into 1,3-diarylpropenes. psu.edu These intermediates are then subjected to asymmetric dihydroxylation to yield diarylpropane-1,2-diols, which serve as chiral building blocks for the synthesis of essentially enantiopure flavan-3-ols. psu.edu A general sequence for this transformation is outlined below:

Reduction and Elimination: (E)-retro-2-methoxymethylchalcone methyl ethers are converted into (E)-1,3-diarylpropenes through a sequence of reduction and elimination steps. psu.edu

Asymmetric Dihydroxylation: The resulting diarylpropenes undergo asymmetric dihydroxylation to create the chiral diol core. psu.edu

Cyclization: The diarylpropane-1,2-diols are then used as chirons to construct the final flavan-3-ol (B1228485) structure. psu.edu

This methodology has been successfully applied to the synthesis of a series of flavan-3-ol permethylaryl ethers, demonstrating its utility in accessing specific stereoisomers. psu.edu

Synthetic Methodologies for Dimeric and Oligomeric Proanthocyanidins (B150500) Containing this compound Units

Proanthocyanidins are oligomers or polymers of flavan-3-ol units, and those containing this compound are found in various plant sources. nih.gov The synthesis of these complex molecules requires precise control over the linkage between the monomeric units. These are typically B-type, with a single carbon-carbon bond (often C4-C8 or C4-C6), or A-type, which have an additional ether linkage. psu.edu

Several dimeric proanthocyanidins containing this compound have been isolated from natural sources, providing templates for synthetic efforts. For example, A-type proanthocyanidins such as this compound-(4α→8, 2α→O→7)-(-)-epicatechin and this compound-(4α→8, 2α→O→7)-catechin have been identified in the roots of Prunus armeniaca. researchgate.net Another example is this compound-(4α→8)-epiafzelechin, which has been extracted from the leaves of Cassia javanica. nih.gov

A common synthetic strategy for creating dimeric proanthocyanidins is the acid-catalyzed cleavage of polymeric proanthocyanidins in the presence of a nucleophilic flavan-3-ol. researchgate.net This semisynthetic approach allows for the degradation of larger polymers and the formation of specific dimers. researchgate.net The general mechanism involves:

Depolymerization: Under acidic conditions, the interflavanoid bonds of polymeric proanthocyanidins are broken, releasing a carbocation (the extension unit) and a terminal flavan-3-ol unit. researchgate.net

Reaction with Nucleophile: The liberated carbocation then reacts with a nucleophilic flavan-3-ol (such as (+)-catechin or (-)-epicatechin) that is added to the reaction mixture. researchgate.net

Formation of Dimers: This reaction leads to the formation of new dimeric procyanidins. researchgate.net

This method has been particularly useful for forming dimers where the upper unit is (-)-epicatechin, such as procyanidins B1, B2, B5, and B7. researchgate.net The controlled coupling of protected monomeric flavan-3-ols using Lewis acids like titanium tetrachloride can also be employed to form the interflavanoid bond with enhanced yield and selectivity.

Table 1: Examples of Naturally Occurring Dimeric Proanthocyanidins Containing ent-Epiafzelechin

| Compound Name | Linkage Type | Natural Source | Reference |

|---|---|---|---|

| ent-Epiafzelechin-(4α→8, 2α→O→7)-(-)-epicatechin | A-type | Prunus armeniaca | researchgate.net |

| ent-Epiafzelechin-(4α→8, 2α→O→7)-catechin | A-type | Prunus armeniaca | researchgate.net |

| ent-Epiafzelechin-(4α→8)-epiafzelechin | B-type | Cassia javanica | nih.gov |

| ent-Epiafzelechin-(2α→O→7',4α→8')-(-)-ent-afzelechin | A-type | Prunus armeniaca | researchgate.net |

| ent-Epiafzelechin-(4α→8)-ent-epicatechin | B-type | Leguminosae family | mdpi.com |

Design and Synthesis of this compound Analogues for Mechanistic Studies

To investigate the structure-activity relationships and mechanisms of action of this compound and its derivatives, chemists design and synthesize various analogues. These analogues can feature modifications such as isotopic labels, altered substitution patterns, or different stereochemistry.

One important class of analogues is isotopically labeled compounds. For example, deuterium-labeled procyanidins have been synthesized to probe the mechanisms of proanthocyanidin (B93508) reactions. psu.edu The synthesis of [4-²H₁]-catechin was achieved through the reduction of tetra-O-benzyl-(+)-dihydroquercetin with sodium borodeuteride, followed by a titanium tetrachloride-catalyzed coupling with a protected catechin (B1668976) unit. psu.edu Such labeled compounds are invaluable for tracking the fate of molecules in chemical and biological systems.

Another approach is the synthesis of analogues with different hydroxylation patterns or protecting groups. The synthesis of flavan-3-ol permethylaryl ethers serves as an example where the phenolic hydroxyl groups are replaced by methoxy (B1213986) groups. psu.edu These analogues can help to elucidate the role of specific hydroxyl groups in biological activity and can also have improved metabolic stability or bioavailability.

Furthermore, the synthesis of diastereomers and enantiomers of naturally occurring proanthocyanidins is crucial for mechanistic studies. The biological activity of these compounds is often highly dependent on their stereochemistry. For instance, the anti-herpes simplex virus type 2 (HSV-2) activity of this compound-(4α→8)-epiafzelechin was investigated, and mechanistic studies using this compound helped to demonstrate that it inhibits viral penetration and replication. nih.gov Comparing the activity of such a compound with its other stereoisomers can reveal specific interactions with biological targets.

Biological Activities and Molecular Mechanisms of Action in Research Models

Antiviral Activity Investigations

Investigations into the antiviral properties of ent-Epiafzelechin derivatives have centered on enveloped viruses, with a significant focus on Herpes Simplex Virus Type 2 (HSV-2).

A specific proanthocyanidin (B93508) dimer, this compound-(4α→8)-epiafzelechin (EEE), extracted from the fresh leaves of Cassia javanica, has demonstrated notable inhibitory effects against Herpes Simplex Virus Type 2 (HSV-2) in laboratory settings. cmbr-journal.commicrobiologyresearch.orgnih.gov In vitro studies using both XTT and plaque reduction assays confirmed that EEE inhibits the replication of HSV-2 in a dose-dependent manner. cmbr-journal.commicrobiologyresearch.orgnih.gov

The potency of this inhibition was quantified by its half-maximal inhibitory concentration (IC50). The IC50 value was determined to be 83.8 ± 10.9 µM in the XTT assay and 166.8 ± 12.9 µM in the plaque reduction assay. cmbr-journal.commicrobiologyresearch.orgnih.govresearchgate.net These antiviral effects were observed at concentrations that did not negatively impact the viability or proliferation of the host cells. cmbr-journal.commicrobiologyresearch.orgnih.govresearchgate.net

Inhibitory Concentration (IC50) of this compound-(4α→8)-epiafzelechin against HSV-2

| Assay Method | IC50 Value (µM) | Reference |

|---|---|---|

| XTT Assay | 83.8 ± 10.9 | cmbr-journal.commicrobiologyresearch.orgnih.gov |

| Plaque Reduction Assay | 166.8 ± 12.9 | cmbr-journal.commicrobiologyresearch.orgnih.gov |

Mechanistic studies have revealed that this compound-(4α→8)-epiafzelechin (EEE) suppresses HSV-2 multiplication through multiple modes of action. cmbr-journal.comnih.gov The primary mechanisms identified are the prevention of viral entry into the host cell and interference with the late stages of the viral replication cycle. cmbr-journal.commicrobiologyresearch.orgnih.govresearchgate.net

The compound was shown to prevent HSV-2 from penetrating the host cell membrane, a critical step for initiating infection. cmbr-journal.comnih.gov Furthermore, time-of-addition experiments indicated that EEE disrupts viral replication at a late stage, specifically after 12 hours but before 20 hours post-infection. ovid.com The compound also appears to disturb the initial attachment of the virus to the cell surface, although this inhibitory effect was found to be minor compared to its other actions. cmbr-journal.commicrobiologyresearch.orgnih.gov

Antimicrobial Activity Studies

Research into the antimicrobial effects of this compound has explored its efficacy against a range of bacterial and fungal pathogens.

A specific A-type proanthocyanidin, this compound-(2α→O→7',4α→8')-(-)-ent-afzelechin, has been reported to possess antibacterial properties. researchgate.net This compound demonstrated good activity against both susceptible and resistant strains of Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values of 156 µg/mL and 312 µg/mL, respectively. researchgate.net

The same compound exhibited weak activity against several Gram-negative bacteria, including susceptible strains of Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhimurium, all showing an MIC of 2500 µg/mL. researchgate.net There is no specific research available on its efficacy against Methicillin-resistant Staphylococcus aureus (MRSA) or Mycobacterium tuberculosis.

Minimum Inhibitory Concentration (MIC) of an this compound Dimer

| Bacterial Strain | MIC Value (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus (susceptible) | 156 | researchgate.net |

| Staphylococcus aureus (resistant) | 312 | researchgate.net |

| Escherichia coli (susceptible) | 2500 | researchgate.net |

| Pseudomonas aeruginosa (susceptible) | 2500 | researchgate.net |

| Salmonella typhimurium (susceptible) | 2500 | researchgate.net |

Specific studies detailing the antifungal properties of isolated this compound against various fungal strains are not extensively documented in the available scientific literature. While the broader class of flavonoids and proanthocyanidins (B150500) has been investigated for antifungal potential, data focusing solely on this compound is limited.

The precise antimicrobial mechanisms of action for this compound have not been specifically elucidated. However, as a member of the flavonoid class of polyphenols, its activity is likely attributable to mechanisms common to these compounds. General antimicrobial mechanisms of flavonoids may include the disruption of the bacterial cell membrane, leading to the leakage of cellular contents. nih.gov Other potential modes of action involve the inhibition of critical life processes such as nucleic acid synthesis, which can be caused by the inhibition of enzymes like topoisomerase, and the disruption of cellular energy metabolism. nih.gov Flavonoids can also interfere with the adhesion of bacteria and the subsequent formation of biofilms, though this has not been specifically demonstrated for this compound.

Disruption of Preformed Biofilms in in vitro models

Research specifically investigating the capacity of this compound to disrupt preformed biofilms in in vitro models is limited in the currently available scientific literature. While various natural compounds, including other flavonoids, have been studied for their antibiofilm effects, dedicated studies on this compound for this particular activity are not prominently documented. The general mechanisms by which other compounds disrupt biofilms include interference with the extracellular polymeric substance (EPS) matrix, inhibition of quorum sensing, and induction of biofilm dispersal.

Antioxidant Activity and Oxidative Stress Mitigation

Free Radical Scavenging Mechanisms

This compound, a member of the flavan-3-ol (B1228485) class of flavonoids, is recognized for its potent antioxidant activity. researchgate.netresearchgate.net The primary mechanism behind its free radical scavenging ability is attributed to its chemical structure, specifically the presence of phenolic hydroxyl groups. nih.gov These groups can donate a hydrogen atom to unstable free radicals, thereby neutralizing them and preventing them from causing cellular damage. nih.gov The structure of catechins, including afzelechin isomers, features a diphenylpropane skeleton which enhances the stabilization of the resulting phenoxyl radical after hydrogen donation. nih.gov

The antioxidant efficacy of flavonoids like this compound is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.gov In the DPPH assay, the antioxidant compound reduces the stable DPPH radical, a process observable by a color change from violet to yellow. researchgate.netphytojournal.com The ABTS assay involves the scavenging of the ABTS radical cation. nih.gov While specific IC50 values for this compound are not consistently reported across a wide range of studies, the activity of related flavan-3-ols in these assays confirms the potent free radical scavenging capacity of this class of compounds. nih.gov

Protection Against Oxidative Damage in Cellular Models

The broader family of catechins has demonstrated protective effects against oxidative damage in various cellular models. nih.gov Oxidative stress, induced by agents like hydrogen peroxide (H2O2), can lead to increased levels of intracellular reactive oxygen species (ROS), causing damage to cellular components and potentially leading to apoptosis (cell death). frontiersin.orgnih.gov

Studies on related catechins have shown that they can protect cells, such as the HT22 neuronal cell line, from H2O2-induced damage by reducing the production of ROS. researchgate.net Although direct studies on this compound are scarce, the shared chemical features suggest it likely confers similar cytoprotective effects. The mechanisms for such protection by catechins include not only direct ROS scavenging but also indirect effects like the induction of endogenous antioxidant enzymes. nih.gov These protective actions help maintain cellular homeostasis and viability in the face of oxidative insults. mdpi.com

Anti-inflammatory Activity Research

Modulation of Inflammatory Pathways and Mediators in in vitro and animal models

Research has demonstrated the significant anti-inflammatory properties of the afzelechin family. Specifically, (+)-afzelechin has been shown to exert protective effects against inflammatory responses induced by lipopolysaccharide (LPS) in both cellular and animal models. nih.gov LPS is a component of gram-negative bacteria that can trigger a strong inflammatory response.

In human umbilical vein endothelial cells (HUVECs) activated with LPS, (+)-afzelechin was found to modulate key inflammatory mediators. nih.gov It inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes that produce mediators of inflammation. nih.gov This led to a reduction in nitric oxide (NO) and prostaglandin E2 (PGE2) levels. nih.gov Furthermore, (+)-afzelechin suppressed the phosphorylation of STAT-1 (Signal Transducer and Activator of Transcription 1) and inhibited the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. nih.gov

The compound also demonstrated an ability to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a key regulator of the antioxidant response. nih.gov This was evidenced by the increased production of heme oxygenase-1 (HO-1) and the enhanced nuclear translocation of Nrf2. nih.gov In an in vivo model using LPS-injected mice, (+)-afzelechin significantly reduced the expression of iNOS in lung tissue and lowered the levels of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) in bronchoalveolar lavage fluid. nih.gov

Table 1: Effects of (+)-Afzelechin on Inflammatory Mediators and Pathways

| Model System | Inflammatory Stimulus | Key Finding | Effect of (+)-Afzelechin | Modulated Mediator/Pathway | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Lipopolysaccharide (LPS) | Reduced expression of pro-inflammatory enzymes | Inhibition | iNOS, COX-2 | nih.gov |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Lipopolysaccharide (LPS) | Decreased levels of inflammatory molecules | Reduction | NO, PGE2 | nih.gov |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Lipopolysaccharide (LPS) | Inhibited key inflammatory signaling pathways | Inhibition | NF-κB, p-STAT-1 | nih.gov |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Lipopolysaccharide (LPS) | Activated the antioxidant response pathway | Activation | Nrf2, HO-1 | nih.gov |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Lipopolysaccharide (LPS) | Lowered expression of a pro-inflammatory cytokine | Reduction | IL-1β | nih.gov |

| LPS-injected Mice | Lipopolysaccharide (LPS) | Reduced iNOS expression in lung tissue | Reduction | iNOS | nih.gov |

| LPS-injected Mice | Lipopolysaccharide (LPS) | Decreased TNF-α levels in bronchoalveolar lavage fluid | Reduction | TNF-α | nih.gov |

Inhibition of Advanced Glycation End Products (AGEs) Formation in in vitro models

Advanced Glycation End Products (AGEs) are harmful compounds formed through a non-enzymatic reaction between reducing sugars and proteins, lipids, or nucleic acids. nih.govresearchgate.net The accumulation of AGEs is implicated in the progression of diabetes-related complications and other age-related diseases. neurolipidomics.com Therefore, the inhibition of AGE formation is a significant therapeutic target. neurolipidomics.com

Polyphenolic compounds, particularly flavonoids, are known to be effective inhibitors of AGE formation in vitro. mdpi.comresearchgate.net The standard in vitro method to assess this activity is the bovine serum albumin (BSA)-glucose assay, where the formation of fluorescent AGEs is monitored over time. mdpi.com Plant extracts rich in phenolics have demonstrated significant dose-dependent inhibition of AGE formation in these models. mdpi.commdpi.com The anti-glycation activity of these compounds is strongly correlated with their antioxidant capacity, suggesting that by scavenging free radicals generated during the glycation process, they can interrupt the reaction cascade that leads to AGEs. phytojournal.comnih.gov

While specific studies quantifying the AGE inhibitory effect of this compound are not widely available, its classification as a flavonoid and known antioxidant properties suggest it possesses the potential to act as an antiglycation agent. researchgate.netresearchgate.net The mechanisms by which related flavonoids inhibit AGE formation include trapping reactive dicarbonyl intermediates like methylglyoxal (MGO), chelating metal ions, and scavenging free radicals. nih.gov

Investigation of Effects on Vascular Health in Animal Models (e.g., larval zebrafish hyaloid-retinal vessel dilation)

Current preclinical research has not yet investigated the effects of this compound on vascular health using animal models such as the larval zebrafish hyaloid-retinal vessel dilation model. As a result, there is no available data to report on this specific biological activity.

Structure Activity Relationship Sar Profiling of Ent Epiafzelechin and Its Analogues

Correlating Structural Features with Biological Potency and Selectivity

The specific three-dimensional structure of ent-epiafzelechin and its analogues is fundamental to their biological activity. Research has identified distinct activities for various forms of this compound, from antiviral to antibacterial actions. For instance, the dimeric proanthocyanidin (B93508), This compound-(4α→8)-epiafzelechin , has been shown to inhibit the replication of Herpes Simplex Virus type 2 (HSV-2). researchgate.net Studies indicate it interferes with the virus at multiple stages, including preventing viral penetration into host cells and disrupting the late stages of its replication cycle. researchgate.netcaldic.com The IC50 value for this inhibition was reported as 83.8 ± 10.9 μM. researchgate.net

In the realm of antibacterial activity, specific analogues of this compound have demonstrated notable effects. The A-type proanthocyanidin, This compound-(2α→O→7,4α→8)-catechin , has been recognized for its potent antibacterial action, contributing to the disruption of preformed bacterial biofilms at low concentrations. mdpi.comnih.gov Similarly, another A-type proanthocyanidin, This compound-(2α→O→7',4α→8')-(-)-ent-afzelechin , has shown good antibacterial activity against various strains of Staphylococcus aureus. researchgate.net This highlights that not only the core flavan-3-ol (B1228485) unit but also the nature of the linked monomer and the type of linkage are critical determinants of biological potency and the spectrum of activity.

| Compound | Biological Activity | Key Research Finding | Citation |

|---|---|---|---|

| This compound-(4α→8)-epiafzelechin | Antiviral (Anti-HSV-2) | Inhibits HSV-2 replication by preventing viral penetration and interfering with late-stage replication (IC50 = 83.8 μM). | researchgate.netcaldic.com |

| This compound-(2α→O→7,4α→8)-catechin | Antibacterial | Effectively disrupts preformed bacterial biofilms. | mdpi.comnih.gov |

| This compound-(2α→O→7',4α→8')-(-)-ent-afzelechin | Antibacterial | Demonstrated good activity against susceptible and resistant strains of S. aureus. | researchgate.net |

| This compound-(2α→O→7,4α→8)-ent-epicatechin-(2α→O→7,4α→8)-ent-afzelechin | Inhibition of Advanced Glycation End Products (AGEs) | Showed strong inhibition of AGE formation (IC50 = 17.4 ± 0.5 μM) and effectively reduced dilation of hyaloid-retinal vessels in zebrafish. | nih.gov |

Impact of Interflavanoid Linkages and Stereochemistry on Activity

The antibacterial activity of This compound-(2α→O→7,4α→8)-catechin is a clear example of the efficacy of A-type proanthocyanidins (B150500). mdpi.com Conversely, the anti-HSV-2 activity of This compound-(4α→8)-epiafzelechin demonstrates the biological potential of B-type dimers. researchgate.netcaldic.com

Stereochemistry, the 3D arrangement of atoms, is another critical factor. The prefix "ent-" signifies a 2S configuration in the C-ring, which is the enantiomer of the more commonly occurring 2R configuration found in flavan-3-ols like (+)-catechin and (-)-epicatechin. mdpi.com This inversion of stereochemistry can profoundly affect how the molecule interacts with chiral biological targets such as enzymes and receptors. ijpsjournal.com Studies comparing enantiomers have shown that while This compound-(4α→8)-epiafzelechin exhibits anti-HSV-2 activity similar to its non-enantiomeric counterpart, there are enantiomer-specific interactions that affect its potency. The stereochemistry at the C4 position of the IFL (α or β) also defines the molecule's spatial shape, further influencing its biological function. marquette.edu For instance, the α-orientation of the two flavane moieties in certain A-type proanthocyanidins from Prunus armeniaca was confirmed through spectroscopic analysis. researchgate.net

| Compound/Feature | Linkage/Stereochemistry | Impact on Activity | Citation |

|---|---|---|---|

| A-type Linkage (e.g., C4-C8, C2-O-C7) | Double bond (C-C and C-O-C) leading to a more rigid structure. | Associated with potent antibacterial and anti-biofilm activities. | mdpi.comnih.govresearchgate.net |

| B-type Linkage (e.g., C4α→8) | Single C-C bond allowing for more conformational flexibility. | Associated with antiviral (anti-HSV-2) activity. | researchgate.netcaldic.com |

| 'ent-' Stereochemistry (2S configuration) | An enantiomeric form of the more common 2R flavan-3-ols. | Leads to enantiomer-specific interactions with biological targets, affecting potency. | mdpi.comijpsjournal.com |

| C4 Linkage Stereochemistry (α vs β) | Determines the relative orientation of the flavan-3-ol units. | Crucial for the overall three-dimensional shape and subsequent biological activity. | researchgate.netmarquette.edu |

Role of Hydroxylation Patterns and Substituents on Bioactivity

The number and position of hydroxyl (-OH) groups on the flavonoid skeleton are paramount to bioactivity. researchgate.net this compound belongs to the propelargonidin class of proanthocyanidins, which are characterized by having monomeric units with a single hydroxyl group at the 4'-position of the B-ring. mdpi.comscispace.comresearchgate.net This is distinct from procyanidins (3',4'-dihydroxy) and prodelphinidins (3',4',5'-trihydroxy). mdpi.comscispace.com

General SAR studies on flavonoids have shown that specific hydroxylation patterns are crucial for certain activities. For example, 5,7-dihydroxylation on the A-ring combined with 4'-hydroxylation on the B-ring—a pattern present in afzelechin and epiafzelechin units—is considered an important pharmacophore for anti-MRSA activity. mdpi.comnih.gov The hydroxyl groups contribute to the molecule's ability to scavenge free radicals and to form hydrogen bonds with biological macromolecules, which is often a key mechanism of action. researchgate.net

Comparative SAR with Other Flavan-3-ols and Proanthocyanidins

Comparing the SAR of this compound with other flavan-3-ols provides valuable insights. The primary difference between the major classes of proanthocyanidins lies in the B-ring hydroxylation pattern. mdpi.comscispace.com

Propelargonidins (from afzelechin/epiafzelechin) have one -OH group at the 4' position.

Procyanidins (from catechin (B1668976)/epicatechin) have two -OH groups at the 3' and 4' positions.

Prodelphinidins (from gallocatechin/epigallocatechin) have three -OH groups at the 3', 4', and 5' positions.

This variation in hydroxylation directly impacts the antioxidant potential and the ability to interact with proteins. Generally, a higher number of hydroxyl groups on the B-ring is associated with stronger antioxidant and free-radical scavenging activity.

The degree of polymerization also plays a critical role. The monomer epiafzelechin has been investigated for its ability to induce cell cycle arrest in cancer cells. In contrast, dimers like This compound-(4α→8)-epiafzelechin and trimers like This compound-(2α→O→7,4α→8)-ent-epicatechin-(2α→O→7,4α→8)-ent-afzelechin exhibit different activities, such as antiviral and anti-AGE effects, respectively. nih.gov This suggests that while the monomeric unit provides the basic structural framework, oligomerization creates new spatial arrangements and functionalities that lead to distinct biological outcomes. For instance, the trimer mentioned above was more effective at inhibiting AGE formation than its dimeric and glycosylated analogues isolated from the same source. nih.gov

| Compound Class | Monomeric Unit(s) | B-Ring Hydroxylation | General Bioactivity Trend | Citation |

|---|---|---|---|---|

| Propelargonidins | (ent-)Afzelechin, (ent-)Epiafzelechin | 4'-OH | Noted for specific antibacterial and antiviral activities. | researchgate.netresearchgate.netscispace.com |

| Procyanidins | Catechin, Epicatechin | 3',4'-diOH | Often exhibit strong antioxidant and cardiovascular-protective effects. | mdpi.comscispace.comresearchgate.net |

| Prodelphinidins | Gallocatechin, Epigallocatechin | 3',4',5'-triOH | Generally possess the highest antioxidant capacity due to the pyrogallol (B1678534) group. | mdpi.comscispace.comresearchgate.net |

Advanced Analytical and Bioanalytical Methodologies for Ent Epiafzelechin Research

Development of Quantitative Analytical Methods in Biological and Plant Matrices

Accurate quantification of ent-epiafzelechin in both biological fluids and plant sources is crucial for evaluating its bioavailability and for the standardization of herbal extracts. Researchers have developed and validated several methods, primarily relying on liquid chromatography coupled with mass spectrometry, to achieve the necessary sensitivity and selectivity.

In the realm of bioanalysis, a significant development has been the creation of an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the pharmacokinetic study of (-)-epiafzelechin (B191172) in mice. thegoodscentscompany.commdpi.com This method enables the precise measurement of the compound in plasma, which is essential for determining its absorption, distribution, metabolism, and excretion (ADME) profile. The development of such a bioanalytical method was a key step that allowed for subsequent in vivo efficacy studies, for instance, in evaluating its bone-protective effects. mdpi.com The high sensitivity of MS detection is paramount, as metabolites of flavonoids are often present in low concentrations in biological samples. tdx.cat

For plant matrices, where this compound is often part of a complex mixture of related polyphenols, high-performance liquid chromatography (HPLC) is a common analytical tool. For example, HPLC analysis has been used to identify and quantify flavan-3-ols, including epiafzelechin, in the bark of Guazuma ulmifolia and the pods of Cassia fistula. scielo.brjst.go.jp These methods often employ C18 analytical columns and gradient elution systems to achieve adequate separation of structurally similar compounds. scielo.br The choice of solvent system, such as acetonitrile-water or methanol-water, and the detection wavelength are optimized to obtain chromatograms with good resolution and a high signal-to-noise ratio. scielo.brresearchgate.net In one study, a detection wavelength of 210 nm was chosen over 280 nm as it provided a considerable improvement in the signal-to-noise ratio for the target compounds. scielo.brresearchgate.net

The extraction process from the matrix is a critical preceding step. For plant materials, this involves solvent extraction where factors like temperature, solvent type, liquid-to-solid ratio, and extraction time are optimized to maximize the yield of the target analyte. tdx.cat For biological samples, rapid freezing is essential to prevent degradation of polyphenols before analysis. tdx.cat

| Analytical Method | Matrix | Instrumentation | Key Findings & Parameters | Reference |

| Quantitative Bioanalysis | Mice Plasma | UPLC-MS/MS | Developed for pharmacokinetic studies of (-)-epiafzelechin to determine bioavailability. | thegoodscentscompany.com, mdpi.com |

| HPLC Analysis | Bark of Guazuma ulmifolia | HPLC-UV | A validated method for quality control. Optimized conditions: C18 column, gradient elution, UV detection at 210 nm for improved signal-to-noise. Total run time was 32 minutes. | scielo.br, researchgate.net |

| HPLC Analysis | Pods of Cassia fistula | HPLC with optical resolution column | Used to determine the proportions of enantiomers of flavan-3-ols, including epiafzelechin. | jst.go.jp |

| UPLC-IMS-QTOF-MS | Elaeagnus angustifolia L. | UPLC-IMS-QTOF-MS | Identified 27 bound polyphenols, including epiafzelechin derivatives, using mass-to-charge ratio and ion information. | mdpi.com |

Chromatographic Fingerprinting for Authentication and Quality Control in Research Samples

An HPLC fingerprinting method has been successfully developed for the quality control of Guazuma ulmifolia extracts, which contain this compound and other related proanthocyanidins (B150500). scielo.brresearchgate.net This method provides a characteristic chromatogram representing the "phytoequivalence" of the herbal medicine. nih.gov The process involves optimizing chromatographic conditions—such as the column, mobile phase, and detection wavelength—to generate a high-resolution profile with a large number of detectable peaks. scielo.brresearchgate.net For the G. ulmifolia extract, a C18 column with a gradient elution and a detection wavelength of 210 nm was found to be optimal. scielo.br The stability of the sample solution was also verified over 24 hours to ensure the reliability of the analysis. scielo.br The precision of the method is typically assessed by ensuring that the relative standard deviations (RSD) for retention times and peak areas are within acceptable limits, often less than 5%. researchgate.net

This fingerprinting approach serves two main purposes in manufacturing and research: it confirms the identity of the raw herbal material and ensures the quality and consistency of the final product. aurigaresearch.com By comparing the fingerprint of a new batch to a standardized or reference fingerprint, any significant deviations, which could indicate incorrect plant species, adulteration, or improper processing, can be detected. researchgate.netaurigaresearch.com The use of chemometric tools, such as Principal Components Analysis (PCA), can further aid in the comparison of these complex datasets. d-nb.info

| Fingerprinting Application | Plant Source | Technique | Methodology Details | Reference |

| Quality Control | Guazuma ulmifolia | HPLC-UV | A C18 analytical column was used with a gradient elution system. Detection at 210 nm provided the best signal. The method was validated for precision, with RSD < 5% for retention times and peak areas. | scielo.br, researchgate.net |

| General Herbal Authentication | Various Herbal Products | HPTLC, HPLC, GC | Fingerprinting is used to identify individual herbs and to verify the composition of poly-herbal formulations. It helps ensure the presence of all claimed herbs in the final product. | aurigaresearch.com |

| Food Authentication | Various Food Products | Ultrafast GC | Static headspace extraction was used to obtain chromatographic fingerprints to differentiate food products and assess authenticity. | d-nb.info |

Innovative Mass Spectrometry Applications in Metabolomics and Bioanalysis

Mass spectrometry (MS), particularly when coupled with liquid chromatography, is an indispensable tool in this compound research, offering unparalleled sensitivity and specificity for metabolomics and bioanalysis. thermofisher.comthermofisher.com High-Resolution Accurate Mass (HRAM) MS, such as Orbitrap or Time-of-Flight (TOF) analyzers, provides precise mass measurements, which significantly improves confidence in compound identification. thermofisher.com

In metabolomics, LC-MS-based approaches are used to obtain a comprehensive profile of metabolites in a biological system. This has been applied to study the changes in chemical components, including flavonoids like epiafzelechin-(4b->8)-epicatechin, during the processing of plant materials such as jujube leaves into tea. frontiersin.org Untargeted metabolomics workflows aim to identify a wide range of compounds to discover potential biomarkers or understand metabolic pathways. thermofisher.com Tandem mass spectrometry (MS/MS or MS²) is crucial in this context for structural elucidation. In this technique, a specific ion (the precursor ion) is selected and fragmented to produce a characteristic pattern of product ions, which acts as a structural fingerprint for the molecule. thermofisher.comresearchgate.net

For instance, LC-ESI-QTOF-MS/MS analysis has been used to identify dozens of phenolic compounds in duckweed (Wolffia globosa), including the derivative this compound(2a→7,4a→8)epiafzelechin 3-(4-hydroxybenzoic acid). acs.org Similarly, in the analysis of Maytenus ilicifolia leaves, HPLC coupled with electrospray ionization mass spectrometry (HPLC/ESI-MS) in both positive and negative ionization modes was used to characterize low molecular weight flavan-3-ols, including epiafzelechin, and various proanthocyanidin (B93508) dimers and trimers. researchgate.net The negative ionization mode was noted to improve sensitivity for obtaining molecular ions of these tannins. researchgate.net

In bioanalysis, these advanced MS techniques are applied to pharmacokinetic studies. The high throughput and quantitative capabilities of modern LC-MS systems allow for the analysis of hundreds of samples in a single run, making it a powerful tool for tracking the concentration of this compound and its metabolites in biological fluids over time. thermofisher.comscribd.com

| Application Area | Instrumentation | Sample Type | Key Findings | Reference |

| Metabolomics | LC-MS | Jujube Leaf Tea | Identified changes in flavonoid content during processing, including an increase in epiafzelechin-(4b->8)-epicatechin. | frontiersin.org |

| Metabolomics / Identification | LC-ESI-QTOF-MS/MS | Duckweed (Wolffia globosa) | Identified 72 phenolic compounds, including an this compound derivative, based on fragmentation patterns. | acs.org |

| Bioanalysis / Structural Elucidation | HPLC/ESI-MS and NMR | Leaves of Maytenus ilicifolia | Characterized epiafzelechin and condensed tannins (di- to heptamers). Negative ionization mode improved sensitivity for molecular ions. MS/MS was used for sequencing tannins. | researchgate.net |

| Bioanalysis / Pharmacokinetics | UPLC-MS/MS | Mice Plasma | A bioanalytical method was developed for a pharmacokinetic study of (-)-epiafzelechin, enabling in vivo studies. | thegoodscentscompany.com, mdpi.com |

Emerging Research Frontiers and Future Directions

Unexplored Biological Activities and Therapeutic Potential

While research into ent-Epiafzelechin is still emerging, the known activities of its stereoisomers and related compounds suggest several promising, yet unexplored, avenues for therapeutic investigation. The primary focus of existing research has been on a dimeric form, this compound-(4α→8)-epiafzelechin, which has demonstrated notable antiviral activity.

Table 1: Investigated Biological Activity of this compound-(4α→8)-epiafzelechin

| Target Organism | Activity | Observed Effect | IC₅₀ Value (μM) | Assay Method |

|---|---|---|---|---|

| Herpes Simplex Virus Type 2 (HSV-2) | Antiviral | Inhibited viral replication in a dose-dependent manner. nih.govmicrobiologyresearch.org | 83.8 ± 10.9 | XTT Assay |

| Herpes Simplex Virus Type 2 (HSV-2) | Antiviral | Inhibited viral plaque formation. nih.govmicrobiologyresearch.org | 166.8 ± 12.9 | Plaque Reduction Assay |

Beyond this, the therapeutic potential of the this compound monomer is largely uncharted territory. Based on the activities of the broader flavan-3-ol (B1228485) class, several areas warrant investigation:

Anti-inflammatory Properties : The stereoisomer (+)-afzelechin has been shown to possess significant anti-inflammatory properties. nih.govnih.gov It exerts these effects by suppressing lipopolysaccharide (LPS)-induced inflammatory responses, reducing levels of cyclooxygenase (COX)-2 and inducible nitric oxide synthase (iNOS). nih.govnih.gov Given this precedent, a critical future direction is to investigate whether this compound shares this anti-inflammatory potential, which could be relevant for a host of inflammatory conditions.

Antioxidant Capacity : Flavan-3-ols are well-regarded for their antioxidant and radical-scavenging activities, which are linked to their chemical structure, particularly the arrangement of hydroxyl groups. researchgate.net Quantifying the specific antioxidant capacity of this compound and its effectiveness in mitigating oxidative stress at the cellular level is a fundamental and unexplored area.

Cardioprotective and Neuroprotective Effects : Other flavan-3-ols, such as catechin (B1668976) and epicatechin, have been studied for their beneficial effects on vascular function and their neuroprotective qualities. researchgate.netnih.gov Research into whether this compound can positively modulate pathways related to cardiovascular health or offer protection against neurodegenerative processes could open new therapeutic avenues.

Antimicrobial Activity : While antiviral activity against HSV-2 has been noted for the dimer, the potential of monomeric this compound against a wider range of viruses, bacteria, and fungi remains unknown. researchgate.net The general antimicrobial properties of flavonoids suggest this is a fertile ground for future screening and investigation. taylorandfrancis.com

Deeper Mechanistic Insights at the Molecular and Cellular Level

A comprehensive understanding of how this compound functions at a molecular level is crucial for its development as a therapeutic agent. Current mechanistic data is primarily based on the anti-HSV-2 action of its dimeric form, which provides a valuable starting point for future research.

The dimer, this compound-(4α→8)-epiafzelechin, inhibits HSV-2 replication through a multi-pronged mechanism. nih.govmicrobiologyresearch.orgovid.com It has been shown to prevent the virus from penetrating host cells and to interfere with the late stages of the viral life cycle. microbiologyresearch.org There is also a minor inhibitory effect on the initial attachment of the virus to the cell surface. microbiologyresearch.orgovid.com

Future research must aim to build upon this foundation with more granular, molecular-level investigations focused on the monomer:

Target Identification : A primary goal is to identify the specific viral or host cell proteins that this compound directly binds to. Techniques such as affinity chromatography, surface plasmon resonance, and computational molecular docking could reveal interactions with viral glycoproteins essential for entry or with host factors co-opted for viral replication.

Signaling Pathway Modulation : For its potential anti-inflammatory effects, research should focus on key signaling pathways. Studies on (+)-afzelechin have shown it inhibits the NF-κB and STAT-1 signaling pathways, which are central regulators of inflammation. nih.govbiomolther.org Investigating whether this compound modulates these or other pathways, such as the Nrf2 antioxidant response element pathway, will provide a clearer picture of its mechanism of action. biomolther.orgresearchgate.net

Enzyme Inhibition : Many flavonoids exert their effects by inhibiting key enzymes. Determining if this compound can inhibit viral enzymes like proteases or polymerases, or host enzymes involved in inflammation like COX or LOX, is a critical step. For example, some flavonoids are known to inhibit viral proteases, blocking the maturation of new viral particles. nih.gov

Application of Advanced '-Omics' Technologies for Comprehensive Understanding

To achieve a holistic view of this compound's biosynthesis and biological action, the application of advanced '-omics' technologies is indispensable. These high-throughput methods can provide an unprecedented level of detail, moving beyond single-target analysis to a systems-level understanding.

Transcriptomics : By analyzing the complete set of RNA transcripts in a source plant like Cassia javanica, transcriptomics can identify the genes responsible for the biosynthesis of this compound. Comparing gene expression profiles under different conditions could reveal the specific enzymes (e.g., reductases, hydroxylases) in the flavonoid pathway that are activated to produce this particular compound.

Metabolomics : This technology can map the fate of this compound within a biological system. Single-cell metabolomics could track its uptake, distribution, and transformation into various metabolites within host cells. This would provide crucial information on its bioavailability and help identify the actual bioactive forms of the compound that reach cellular targets.

Proteomics : By studying the entire protein complement of cells or tissues treated with this compound, proteomics can identify which proteins change in expression or post-translational modification. This approach can uncover the downstream effects of the compound on cellular pathways and help identify its molecular targets in an unbiased manner, confirming hypotheses generated from other mechanistic studies.

Role in Plant Physiology, Ecology, and Phytochemistry

As a flavan-3-ol, this compound is part of a class of flavonoids that play multifaceted roles in the life of a plant. wikipedia.org While its specific functions are not yet detailed, its established presence in plants like Cassia javanica, Bergenia ligulata, and Camellia sinensis points toward important physiological and ecological roles. nih.govtaylorandfrancis.comnih.gov

Protection from Abiotic Stress : These compounds are effective scavengers of free radicals, helping to protect plant cells from oxidative damage caused by abiotic stressors like excessive UV radiation and drought. taylorfrancis.com Their accumulation can change in response to environmental challenges, suggesting a dynamic role in plant acclimation. researchgate.net

Growth Regulation and Allelopathy : Flavonoids can influence plant development and may be involved in growth regulation. taylorfrancis.com Some flavan-3-ols also have allelopathic properties, meaning they can be released into the soil to inhibit the germination and growth of neighboring competitor plants. researchgate.net Further phytochemical research is needed to determine the concentration and distribution of this compound within different plant tissues (leaves, roots, bark) to better infer its specific ecological contributions. mdpi.com

Rational Design and Synthesis of Next-Generation Analogues

The chemical structure of this compound serves as a valuable scaffold for the rational design and synthesis of new therapeutic agents. With established methods for the enantioselective synthesis of afzelechin and epiafzelechin, there is a clear path toward creating novel analogues with potentially enhanced potency, selectivity, or improved pharmacokinetic properties. researchgate.netresearchgate.netresearchgate.net

Future research in this area should focus on:

Structure-Activity Relationship (SAR) Studies : By systematically modifying the this compound structure, researchers can determine which functional groups are essential for its biological activity. Key targets for modification include the number and position of hydroxyl groups on the A and B rings and the stereochemistry at the C2 and C3 positions.

Synthesis of Targeted Analogues : Once SAR is established, chemists can synthesize next-generation analogues designed for specific biological targets. For instance, adding a galloyl group (similar to epigallocatechin gallate) could enhance antiviral or antioxidant activity. researchgate.net Chemical synthesis also allows for the creation of orthogonally protected intermediates, which are crucial for producing specific metabolites, such as glucuronide or sulfate (B86663) conjugates, for further biological testing. acs.orgacs.org

Improving Bioavailability : Natural flavonoids often have poor oral bioavailability. Synthetic modification can be used to create prodrugs or analogues with improved solubility, stability, and absorption characteristics, making them more viable candidates for clinical development.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.